2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide

Description

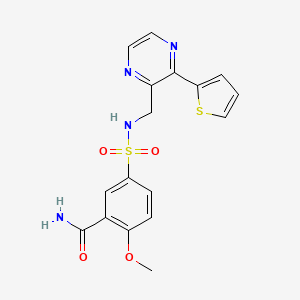

The compound 2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide features a benzamide core substituted with a methoxy group at position 2 and a sulfamoyl linker at position 3. The sulfamoyl group connects to a pyrazine ring, which is further functionalized with a thiophene moiety at position 4.

Properties

IUPAC Name |

2-methoxy-5-[(3-thiophen-2-ylpyrazin-2-yl)methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S2/c1-25-14-5-4-11(9-12(14)17(18)22)27(23,24)21-10-13-16(20-7-6-19-13)15-3-2-8-26-15/h2-9,21H,10H2,1H3,(H2,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWLCGMXJQLIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiophene-Pyrazine Intermediate: This involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of a catalyst like TiCl4.

Coupling with Benzamide: The intermediate is then coupled with 2-methoxy-5-aminobenzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones.

Scientific Research Applications

2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

Material Science: The compound’s thiophene moiety makes it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The thiophene and pyrazine rings can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways . The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Inferred Properties

Sulfamoyl Linker and Heterocyclic Moieties

- Target Compound vs. 5i : Both utilize sulfamoyl linkers, but 5i incorporates a thiadiazole ring, which may enhance binding to ATP pockets in kinases. The pyrazine-thiophene in the target compound likely offers stronger π-π interactions compared to 5i’s methoxypyridine.

- Target Compound vs. LMM5 : LMM5 replaces pyrazine with oxadiazole, a motif known for antifungal activity.

Electronic and Steric Effects

- Trifluoromethyl Derivatives (I-3) : The electron-withdrawing CF3 groups in I-3 increase metabolic stability, whereas the target compound’s thiophene (electron-rich) may enhance binding to redox-sensitive targets.

- Morpholine-Thiophene Hybrid : The morpholine ring in this analogue improves solubility, but the target compound’s pyrazine-thiophene combination may offer better conformational rigidity for target engagement.

Crystallographic and Hydrogen-Bonding Insights

- The crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide reveals a dihedral angle of 63.54° between thiophene and morpholine, facilitating N–H⋯O hydrogen bonding. The target compound’s pyrazine-thiophene arrangement may adopt a similar angular conformation, optimizing intermolecular interactions in solid-state or protein binding.

Biological Activity

2-Methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a methoxy group, a sulfamoyl moiety, and thiophene-pyrazine components. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

It features a benzamide core substituted with a methoxy group at the 2-position and a sulfamoyl group linked to a thiophen-2-yl-pyrazin-2-yl moiety. The presence of these functional groups contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory , antimicrobial , and anticancer properties. The compound's ability to interact with specific molecular targets is key to its therapeutic potential.

The mechanism of action involves the interaction of the thiophene and pyrazine rings with enzyme active sites or receptor binding sites, leading to inhibition or modulation of biological pathways. This interaction can result in the inhibition of enzymes involved in inflammatory processes or microbial growth.

Case Studies and Research Findings

-

Anti-inflammatory Activity

- In vitro studies have shown that derivatives of sulfamoyl benzamide compounds, similar to this compound, exhibit potent inhibition of pro-inflammatory cytokines. For instance, compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways .

-

Antimicrobial Properties

- The compound has been evaluated against various microbial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

- Anticancer Activity

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.